Pristimerin

Descripción general

Descripción

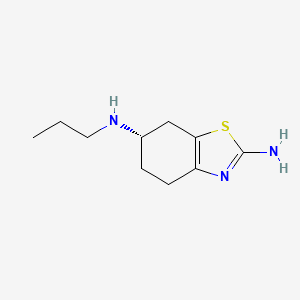

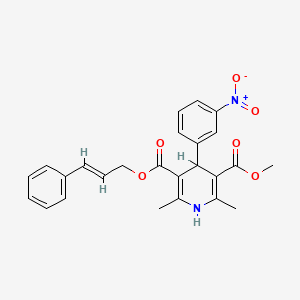

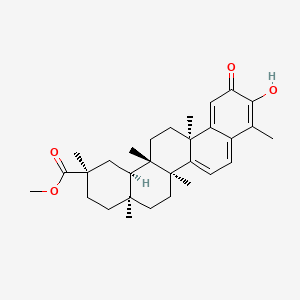

Pristimerin is a quinone methide triterpenoid . It is a naturally occurring triterpenoid originally isolated from plant members of the genus Pristimera Miers, Celastraceae, and can also be isolated from the species of the Hippocrateaceae .

Molecular Structure Analysis

Pristimerin is a quinone methide triterpenoid with an unsaturated and oxygenated D: A-friedo- nor -oleanane backbone . It is also known as celastrol methyl ester .Chemical Reactions Analysis

Pristimerin has been found to inhibit oxidative phosphorylation, citrate cycle (TCA cycle) and block energy metabolism. It also promotes the accumulation of ROS and disrupts the balance of the active oxygen metabolism system by affecting the activities of peroxidase (POD), catalase (CAT), superoxide dismutase (SOD) in the mycelial cells, and ultimately leads to cell death .Physical And Chemical Properties Analysis

Pristimerin has a molecular formula of C30H40O4 and a molecular weight of 464.64 .Aplicaciones Científicas De Investigación

Cancer Treatment

Pristimerin has shown potent anti-proliferative and apoptosis-inducing effects in various cancers, including ovarian, colorectal, melanoma, cholangiocarcinoma, esophageal cancer, oral squamous cell carcinoma (OSCC), and chronic granulocytic leukemia. It operates through multiple signaling pathways such as Akt/NF-κB/mTOR and PI3K/Akt/mTOR/ROS/IGF-1R .

Neurological Research

It serves as a model for investigating endocannabinoid systems due to its action against monoacylglycerol lipase (MGL) and has notable activity on rat neurons, which could lead to concentrated study into neuronal functions and related diseases .

Anti-Metastatic Properties

Pristimerin inhibits the invasion, migration, and metastasis of tumor cells by affecting cell adhesion, cytoskeleton dynamics, epithelial-mesenchymal transition (EMT), cancer stem cells, and angiogenesis .

Molecular Target Identification

Studies have identified specific pathways and molecular targets affected by Pristimerin in cancer cells, providing comparative advantages over current cancer therapies and implications for future research and clinical applications .

Pharmacological Applications

Scientific reports indicate the use of Pristimerin in treatments of inflammation and against bacteria, viruses, and protozoa. It also suggests applications of this triterpenoid to protect various organs such as bone, lung, liver, brain, heart, and kidney .

Mecanismo De Acción

Pristimerin is a naturally occurring triterpenoid, originally isolated from plant members of the genus Pristimera Miers, Celastraceae, and can also be isolated from the species of the Hippocrateaceae . It has shown various in vitro and in vivo pharmacological properties .

Target of Action

Pristimerin has been found to affect many tumor-related processes, such as apoptosis, autophagy, migration and invasion, vasculogenesis, and drug resistance . It targets crucial signaling pathways such as those involving cyclins, reactive oxygen species (ROS), microRNA, nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and PI3K/AKT/mammalian target of rapamycin (mTOR) pathways . It also targets the expression of protein tyrosine phosphatase non-receptor type 1 (PTPN1) via miR-542-5p .

Mode of Action

Pristimerin interacts with its targets to induce changes in cellular processes. It inhibits telomerase activity in cells by inhibiting the expression of human telomerase reverse transcriptase (hTERT) and its mRNA encoding the catalytic subunit of the telomerase . It can also inhibit Bcl-2, inducing mitochondrial cell death via an ROS-dependent ubiquitin-proteasomal degradation pathway .

Biochemical Pathways

Pristimerin affects several biochemical pathways. It modulates key cellular processes, including apoptosis, autophagy, cell migration and invasion, angiogenesis, and resistance to chemotherapy . It also affects the NF-κB, PI3K/Akt/mTOR, and MAPKs pathways .

Result of Action

The molecular and cellular effects of pristimerin’s action include cell cycle arrest, apoptosis, and autophagy, exhibiting anti-proliferation effects against tumors . It also inhibits the invasion, migration, and metastasis of tumor cells via affecting cell adhesion, cytoskeleton, epithelial-mesenchymal transition, cancer stem cells, and angiogenesis .

Safety and Hazards

Propiedades

IUPAC Name |

methyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3/t23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFACETXYABVHFD-WXPPGMDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)OC)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044027 | |

| Record name | Pristimerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pristimerin | |

CAS RN |

1258-84-0 | |

| Record name | Pristimerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pristimerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001258840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pristimerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17049 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pristimerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CELASTROL METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZK7PR57S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pristimerin exert its anticancer effects?

A1: Pristimerin exhibits its anticancer effects through multiple mechanisms, including:

- Induction of Apoptosis: Pristimerin triggers apoptosis, a programmed cell death pathway, in various cancer cell lines. This involves caspase activation, DNA fragmentation, and morphological changes. [, , , , , , , ]

- Cell Cycle Arrest: Pristimerin can arrest the cell cycle at specific phases, primarily the G0/G1 phase, preventing cancer cells from proliferating uncontrollably. This is often associated with changes in the expression of cell cycle regulatory proteins like cyclins, cyclin-dependent kinases, and cyclin-dependent kinase inhibitors. [, , , , , ]

- Inhibition of Proliferation, Migration, and Invasion: Pristimerin demonstrates anti-metastatic potential by inhibiting the proliferation, migration, and invasion of cancer cells. This involves targeting various signaling pathways and processes like epithelial-mesenchymal transition (EMT), angiogenesis, and cancer stem cell (CSC) characteristics. [, , , , , , ]

- Modulation of Signaling Pathways: Pristimerin affects multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including NF-κB, PI3K/Akt/mTOR, MAPK/ERK1/2, JNK, and others. [, , , , , , , ]

Q2: What is the role of reactive oxygen species (ROS) in pristimerin's activity?

A2: Pristimerin induces the generation of ROS in cancer cells, contributing to mitochondrial dysfunction and subsequent apoptosis. Pretreatment with antioxidants like N-acetylcysteine (NAC) can attenuate pristimerin-induced apoptosis, confirming the role of ROS in its mechanism of action. [, , , ]

Q3: Does pristimerin affect any specific molecular targets?

A3: Yes, pristimerin has been shown to target:

- Proteasome: Pristimerin potently inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins like Bax, p27, and IκB-α. [] This inhibition contributes to its anti-cancer activity.

- VEGFR2: Pristimerin suppresses tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) activation. [] This, in turn, inhibits downstream signaling pathways like AKT, ERK1/2, and mTOR, hindering angiogenesis and tumor growth.

Q4: How does pristimerin affect the immune system in the context of cancer?

A4: Pristimerin has been investigated for its potential to target the PD-1/PD-L1 pathway, a key immune checkpoint involved in cancer immune evasion. Studies show that PD-L1-positive exosomes loaded with pristimerin exhibit enhanced uptake by CD4+ T cells and keratinocytes. This targeted delivery strategy holds promise for enhancing anti-tumor immune responses and reducing psoriatic inflammation. []

Q5: What types of cancer cells have shown sensitivity to pristimerin in vitro?

A5: Pristimerin has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:

- Colorectal cancer [, , ]

- Lung cancer [, , ]

- Breast cancer [, , , , ]

- Prostate cancer [, , ]

- Leukemia [, ]

- Ovarian cancer []

- Glioma [, ]

- Esophageal cancer []

- Cervical cancer []

- Oral squamous cell carcinoma []

- Uveal melanoma [, ]

Q6: Has pristimerin's anticancer activity been validated in animal models?

A6: Yes, pristimerin has shown promising antitumor activity in various in vivo models:

- Xenograft Models: Pristimerin effectively inhibits tumor growth in xenograft models of breast cancer, prostate cancer, and other cancers. [, , ]

- Ovariectomy-Induced Osteoporosis Model: Pristimerin ameliorates bone loss and improves bone microarchitecture in ovariectomized rats, suggesting potential for treating osteoporosis. [, ]

- Sepsis-Induced Lung Injury Model: Pristimerin attenuates lung injury in a mouse model of sepsis, suggesting potential for treating inflammatory conditions. []

- Adjuvant-Induced Arthritis Model: Pristimerin reduces arthritis severity and joint inflammation in rat models, highlighting its anti-inflammatory and anti-arthritic potential. []

Q7: What are the key challenges and future directions for pristimerin research?

A7: Key areas for future research include:

Q8: What is the molecular formula and weight of pristimerin?

A8: Pristimerin has the molecular formula C30H40O4 and a molecular weight of 468.63 g/mol.

Q9: Are there efforts to synthesize pristimerin or its derivatives?

A9: Yes, research is ongoing to synthesize pristimerin and its derivatives. One approach involves creating a trimeric derivative of pristimerin to enhance its interaction with DNA. This involves multi-step synthesis routes and exploring the reactivity of specific functional groups on the pristimerin molecule. []

Q10: What analytical methods are used to characterize and quantify pristimerin?

A10: Various analytical methods are employed, including:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for pristimerin detection and quantification in biological samples. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of pristimerin extracts. []

Q11: What is the known safety profile of pristimerin?

A11: While pristimerin has shown promising anticancer activity, its safety profile requires further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)